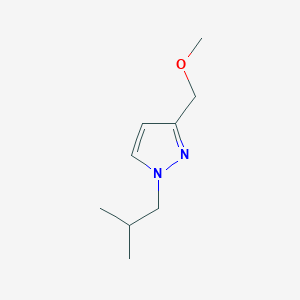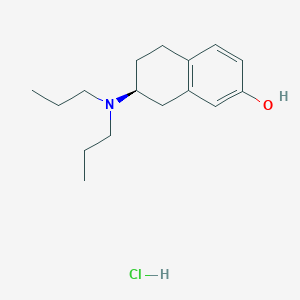
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide, also known as BDDAB, is a compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that has been found to have potential therapeutic applications in various fields of research.
作用機序
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to have low toxicity and is relatively stable. However, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several potential future directions for research. It can be further studied for its therapeutic potential in various fields such as neurodegenerative diseases, cancer, and inflammation. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide can also be modified to improve its solubility and bioavailability. Further research can also be done to understand the mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide and its long-term effects.
In conclusion, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a synthetic compound that has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several advantages for lab experiments, but also has limitations. Further research can be done to understand the mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide and its long-term effects, and to explore its potential therapeutic applications.
合成法
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a multi-step process involving the reaction of 4-bromobenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one to form a Schiff base. The Schiff base is then reacted with n-butylamine to form the corresponding amine. The amine is then reacted with butyryl chloride to form N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide.
科学的研究の応用
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S/c1-2-3-14(17)16(12-6-4-11(15)5-7-12)13-8-9-20(18,19)10-13/h4-9,13H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAGIQCWUPJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)


![5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B2462969.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2462971.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)
![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)